Ethyl 3,4-dihydroxybenzoate (EDHB) is a synthetic organic compound belonging to the class of dihydroxybenzoic acid esters. It is a derivative of protocatechuic acid (3,4-dihydroxybenzoic acid), a naturally occurring phenolic acid found in various plants. EDHB is primarily recognized for its inhibitory activity against prolyl hydroxylase domain-containing enzymes (PHDs) [, ]. This property makes it a valuable tool in scientific research for investigating the biological roles of PHDs and hypoxia-inducible factor (HIF) pathways.
EDHB synthesis can be achieved through esterification of 3,4-dihydroxybenzoic acid with ethanol using a strong acid catalyst, such as concentrated sulfuric acid []. This reaction typically involves refluxing the reactants in ethanol, followed by purification steps to isolate the desired ester product.
EDHB acts as a competitive inhibitor of prolyl hydroxylase domain-containing enzymes (PHDs) [, ]. PHDs are oxygen-sensing enzymes that regulate the stability of hypoxia-inducible factor-1α (HIF-1α). Under normoxic conditions, PHDs hydroxylate specific proline residues within HIF-1α, targeting it for proteasomal degradation. By inhibiting PHDs, EDHB prevents HIF-1α degradation, leading to its accumulation and activation. HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, inducing their expression. This process triggers various cellular responses, including angiogenesis, glycolysis, and erythropoiesis, which are essential for adaptation to hypoxic conditions.
EDHB is widely used as a tool to mimic hypoxia by inhibiting PHDs and stabilizing HIF-1α in cellular and animal models [, ]. It allows researchers to investigate the molecular mechanisms underlying cellular responses to low oxygen levels and develop potential therapeutic strategies for ischemic diseases.
EDHB has been shown to inhibit collagen synthesis by reducing procollagen secretion and disrupting the formation of collagen fibrils [, ]. This effect is attributed to the inhibition of prolyl hydroxylase, an enzyme essential for the post-translational modification of collagen. Therefore, EDHB is utilized to study collagen biosynthesis and explore its potential as an antifibrotic agent.
Studies suggest that EDHB can influence adipocyte differentiation by interfering with collagen production, particularly type V collagen, which plays a crucial role in adipogenesis []. EDHB's ability to modulate adipocyte development makes it a valuable tool for investigating the mechanisms regulating adipogenesis and its implications in obesity and metabolic disorders.
Research indicates that activating the PHD oxygen-sensing pathway through EDHB treatment can protect cardiomyocytes from metabolic inhibition []. EDHB induces the expression of cardioprotective proteins, such as GLUT1, nitric oxide synthase-2, and heme oxygenase-1, enhancing the survival of heart muscle cells under stress conditions.
Studies suggest that EDHB can influence insulin secretion by modulating the activity of PHDs in pancreatic β-cells []. This finding highlights the potential role of PHDs in regulating glucose homeostasis and suggests EDHB as a valuable tool for investigating the link between PHD activity, insulin secretion, and diabetes.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1